![molecular formula C16H19NO2 B2452143 5,5a,6,7,8,9,10,11-Octahydrocycloocta[b]quinoline-12-carboxylic acid CAS No. 669757-85-1](/img/structure/B2452143.png)
5,5a,6,7,8,9,10,11-Octahydrocycloocta[b]quinoline-12-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5,5a,6,7,8,9,10,11-Octahydrocycloocta[b]quinoline-12-carboxylic acid (OHCQC) is a bicyclic aromatic hydrocarbon containing a quinoline ring system and an octahydrocyclooctane ring system. This compound has been the subject of numerous scientific studies due to its wide range of applications and properties. OHCQC has been found to possess anti-inflammatory, antioxidant, anti-cancer, anti-microbial, and anti-diabetic activities. It has also been used as a catalyst in organic synthesis and as a fluorescent dye for imaging. In
Scientific Research Applications
Synthesis Processes and Intermediate Compounds
Large-Scale Synthesis : Research by Bänziger et al. (2000) in "Organic Process Research & Development" describes an efficient large-scale synthesis process for a closely related compound, rac-(3S,4aR,10aR)-6-methoxy-1-propyl-1,2,3,4,4a,5,10,10a-octahydrobenzo[g]quinoline-3-carboxylic acid methyl ester. This process highlights the relevance of such compounds in pharmaceutical manufacturing (Bänziger et al., 2000).
Structural Analysis : A study by Bazgir and Astaraki (2008) in "Acta Crystallographica Section E" on a related molecule, 2-Chloro-12-phenyl-6,7,8,9,10,11-hexahydrocycloocta[b]quinoline, provides insights into the molecular structure and interactions of these compounds (Bazgir & Astaraki, 2008).
Chemical Transformations and Derivatives
Cyclopropanation Process : Research by Szakonyi et al. (2002) in "The Journal of Organic Chemistry" investigates the cyclopropanation of N-benzoyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid, leading to novel cyclopropa[b]quinoline derivatives. This showcases the potential of these compounds in creating new chemical structures (Szakonyi et al., 2002).
Antimicrobial Properties : A study by Al-Hiari et al. (2008) in "Molecules" explores the synthesis and antimicrobial properties of substituted hexahydro[1,4]diazepino[2,3-h]quinoline-9-carboxylic acid and its analogs, indicating the potential biomedical applications of these compounds (Al-Hiari et al., 2008).
Conformational Analysis and Stereochemistry
- Proton Magnetic Resonance Studies : The work of Crabb and Mitchell (1977) in "Journal of The Chemical Society" focuses on the stereochemistry of related compounds, like octahydro-7aH-quino[1,2-c][1,3]benzoxazines, using proton magnetic resonance studies. This research contributes to understanding the conformational behavior of these molecules (Crabb & Mitchell, 1977).
Novel Synthetic Methods and Biological Evaluation
- Synthesis of Fused Tetracyclic Compounds : Research by Goff et al. (1994) in the "Journal of Heterocyclic Chemistry" on the synthesis of novel fused tetracyclic quinolonecarboxylic acids, including imidazo[4,5-f]quinolines, underscores the potential of these compounds in medicinal chemistry (Goff et al., 1994).
properties
IUPAC Name |
5,5a,6,7,8,9,10,11-octahydrocycloocta[b]quinoline-12-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c18-16(19)15-11-7-3-1-2-4-9-13(11)17-14-10-6-5-8-12(14)15/h5-6,8,10,13,17H,1-4,7,9H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXQDFBLZEKQTOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2=C(C3=CC=CC=C3NC2CC1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,5a,6,7,8,9,10,11-Octahydrocycloocta[b]quinoline-12-carboxylic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.